Methyl 1-Acetyl-3-azetidinecarboxylate

Description

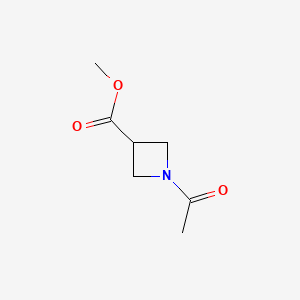

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPHZDQKWKVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate

CAS Number: 1353953-76-0

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for introducing novel three-dimensional diversity into drug candidates, often leading to improved physicochemical properties and biological activity. Among these, the azetidine motif has garnered significant attention. This guide provides a comprehensive technical overview of Methyl 1-Acetyl-3-azetidinecarboxylate, a versatile and valuable derivative for the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, my aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its synthesis and characterization to its strategic applications, thereby empowering its effective utilization in the pursuit of innovative therapeutics.

Compound Profile and Physicochemical Properties

This compound is a substituted azetidine derivative that serves as a key intermediate in organic synthesis, particularly within the realm of medicinal chemistry.[1] Its compact and rigid four-membered ring structure, combined with the reactive N-acetyl and methyl ester functionalities, makes it an attractive scaffold for the construction of more complex molecules.

| Property | Value | Source |

| CAS Number | 1353953-76-0 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| MDL Number | MFCD21098315 | [1] |

| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | General knowledge |

| Storage | Room temperature, dry conditions | [1] |

The presence of both a hydrogen bond acceptor (the acetyl carbonyl) and a handle for further chemical modification (the methyl ester) within a constrained framework are key features that underpin its utility.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the N-acetylation of its precursor, Methyl azetidine-3-carboxylate. This transformation is a standard procedure in organic synthesis, and several effective methods can be employed. The choice of acetylating agent and reaction conditions can be tailored based on scale, available resources, and desired purity profile.

Causality Behind Experimental Choices

The N-acetylation of a secondary amine like Methyl azetidine-3-carboxylate involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophilic acetyl source. The selection of the acetylating agent is critical:

-

Acetyl Chloride: This is a highly reactive acetylating agent that often leads to rapid and complete conversion.[2] However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt.[3][4]

-

Acetic Anhydride: A less reactive but often preferred alternative, acetic anhydride is easier to handle and its byproduct, acetic acid, is less corrosive and more readily removed than HCl.[2] The reaction may require slightly longer reaction times or gentle heating to achieve full conversion.

The choice of base is also important. A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to scavenge the acidic byproduct without competing in the acetylation reaction.[3][5] For reactions that are sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the process.[3]

Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol describes a general and reliable method for the synthesis of this compound.

Materials:

-

Methyl azetidine-3-carboxylate hydrochloride

-

Acetyl chloride

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

(Optional) 4-Dimethylaminopyridine (DMAP)

Procedure:

-

Preparation of the Free Amine: To a stirred solution of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to ensure the formation of the free secondary amine.

-

Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.05 - 1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3] If the reaction is slow, a catalytic amount of DMAP (0.05 eq) can be added.[3]

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its identity in subsequent reactions. The following are the expected spectroscopic data based on its structure and data from related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the acetyl methyl protons (a singlet around 2.1 ppm), and the protons of the azetidine ring. The azetidine protons will appear as a set of multiplets in the range of 3.5-4.5 ppm, with their exact chemical shifts and coupling patterns being dependent on the conformation of the four-membered ring.[6][7]

-

¹³C NMR: The carbon NMR spectrum will feature characteristic peaks for the two carbonyl carbons (ester and amide) in the range of 165-180 ppm.[8] The methyl ester carbon will be around 52 ppm, and the acetyl methyl carbon will be in the aliphatic region, typically around 22 ppm. The carbons of the azetidine ring will resonate in the range of 40-60 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch is expected around 1735 cm⁻¹, while the amide carbonyl (acetyl) stretch should appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, the loss of the acetyl group (CH₃CO-, m/z = 43), or cleavage of the azetidine ring.[11][12][13]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of the azetidine scaffold.[14] Its application is particularly noted in the synthesis of compounds targeting the central nervous system (CNS).[1]

Role as a Key Intermediate

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The N-acetyl group provides stability but can also be manipulated under certain conditions.

This compound and its derivatives are utilized in the construction of:

-

Novel CNS Agents: The rigid azetidine core can be used to orient substituents in a precise three-dimensional arrangement, which is often crucial for potent and selective binding to CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.[1]

-

Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design inhibitors that fit into the active sites of enzymes.[1]

-

Beta-Lactam Analogs: The azetidine ring is a core component of many beta-lactam antibiotics, and derivatives like this can be used to synthesize novel analogs with potentially improved properties.[1]

Logical Flow of Application in Medicinal Chemistry

Caption: Application pathways in medicinal chemistry.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its straightforward synthesis and the versatile reactivity of its functional groups provide a solid foundation for its use in drug discovery programs. As the demand for sp³-rich scaffolds in medicinal chemistry continues to grow, the importance of intermediates like this is set to increase. Future research will likely focus on expanding the diversity of derivatives that can be accessed from this compound and exploring their utility in targeting a wider range of biological targets.

References

- Chemistry Stack Exchange. Acetylation of Secondary amines. (2022-07-30).

- MySkinRecipes. This compound.

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

- Al-Amin, M., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2020;25(11):2501.

- Devi, N., & Saikia, P. Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. 2009;39(15):2694-2701.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Article - SciELO.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).

- Oregon State University. 13 C NMR Chemical Shifts.

- Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Google Patents. US9139593B2 - Azetidine compounds, compositions and methods of use.

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.

- ResearchGate. 13 C direct-detect NMR spectra recorded on acetyllysine residues from...

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025-02-25).

- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. Mass spectrum and the fragmentation pattern of the peracetylated methyl ester of N -acetylmuramylo-(1 → 4)- glucose derivatives in a reduced (NaBD 4 ) (A) or a methanolysed (B) sample.

- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21).

- Pandit, N. K., & Connors, K. A. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. 1982;71(5):485-491.

- ACETYLATION Acetyl chloride: Acetic acid:.

- ResearchGate. 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites.

- PubMed Central. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.

- Semantic Scholar. Multi component coupling reactions of N-acetyl-2-azetine.

- Cenmed Enterprises. Methyl 1 Boc Azetidine 3 Carboxylate.

- Scribd. Acetylation New | PDF | Amine | Organic Compounds.

- Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... (2024-03-30).

- gsrs. 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID.

- CDN. Infrared Spectroscopy.

- National Institute of Standards and Technology. Acetic acid, methyl ester.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemrxiv.org [chemrxiv.org]

"Methyl 1-Acetyl-3-azetidinecarboxylate" structure and properties

An In-Depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate: A Versatile Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds employed, saturated heterocycles have gained prominence for their ability to confer three-dimensionality, enhance metabolic stability, and improve aqueous solubility. The azetidine ring, a four-membered nitrogen-containing heterocycle, exemplifies these desirable traits.[1] Its inherent ring strain and sp³-rich character provide a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide focuses on a particularly valuable derivative, this compound, a building block that marries the unique properties of the azetidine core with versatile functional handles for chemical elaboration. It serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[2] This document provides an in-depth exploration of its structure, properties, synthesis, and strategic applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Profile

This compound is a bifunctional molecule featuring a central azetidine ring. The nitrogen atom is functionalized with an acetyl group, rendering it a tertiary amide, while the C3 position of the ring is substituted with a methyl carboxylate group.

Caption: Chemical structure of this compound.

The presence of the acetyl group significantly influences the electronic properties of the ring nitrogen, differentiating it from N-Boc or N-benzyl protected analogues. The methyl ester provides a convenient handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions.

Physicochemical Data

The key properties of this compound are summarized below. This data is crucial for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 1353953-76-0 | [2] |

| MDL Number | MFCD21098315 | [2] |

| Appearance | Not specified; related compounds are liquids | [3] |

| Purity (Commercial) | ≥97% | [2] |

| Storage Conditions | Room temperature, dry, moisture sensitive | [2][4] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor, Methyl azetidine-3-carboxylate hydrochloride. The causality behind this choice is the precursor's stability as a salt and the free secondary amine it provides upon neutralization, which is essential for the subsequent acylation.

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful neutralization in Step 1 is a prerequisite for the acylation in Step 2, which can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), distilled

-

Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Neutralization of the Starting Material:

-

Suspend Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermicity of the acid-base reaction.

-

Add triethylamine (1.1 eq) dropwise to the suspension. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete neutralization.

-

-

N-Acetylation:

-

Re-cool the reaction mixture to 0 °C. This is a crucial step to manage the reactivity of the acylating agent and prevent side reactions.

-

Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise. The choice of acetyl chloride often leads to a faster reaction but requires careful handling due to its high reactivity and production of HCl, which is neutralized by the excess triethylamine.

-

Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexane mobile phase). The disappearance of the free amine intermediate and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Once the reaction is complete (usually within 1-2 hours), proceed to the workup.

-

-

Aqueous Workup and Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic species), and then with brine (to reduce the amount of water in the organic layer).

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude oil or solid by flash column chromatography on silica gel. An elution gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 70%) is typically effective for separating the product from non-polar impurities and baseline polar materials.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure compound.

-

Chemical Reactivity and Strategic Derivatization

The molecule possesses two primary sites for chemical transformation: the ester group at C3 and the N-acetyl group. The strained azetidine ring itself can also participate in ring-opening reactions under certain conditions, though it is generally stable under standard synthetic transformations.

Caption: Key reaction pathways for derivatization.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield 1-acetylazetidine-3-carboxylic acid . This carboxylic acid is a crucial intermediate, as the acid motif is often important for biological activity, for instance, in inhibiting STAT3.[7] The acid can then be used in standard amide coupling reactions.

-

Prodrug Strategy: The methyl ester form often exhibits better cell permeability compared to the more polar carboxylic acid. Inside the cell, esterases can hydrolyze the ester to the active carboxylate form. This makes the title compound an excellent precursor for creating prodrugs, enhancing the cellular activity of pharmacologically active carboxylic acids.[7]

Applications in Medicinal Chemistry

The azetidine scaffold is a "privileged" structure in medicinal chemistry, appearing in several FDA-approved drugs like baricitinib and cobimetinib.[1] It is often used as a bioisosteric replacement for other rings (e.g., piperidine, pyrrolidine) or acyclic fragments to fine-tune physicochemical and pharmacokinetic properties.

Role as a Versatile Scaffold

This compound provides a rigid framework to which pharmacophoric elements can be attached with well-defined spatial orientation. Its utility stems from its role as a key intermediate for more complex molecules.[2]

Caption: Application of the scaffold in developing various therapeutic agents.

-

CNS Agents: The polarity and rigid nature of the azetidine ring can facilitate passage through the blood-brain barrier while avoiding unwanted off-target interactions, making it a valuable scaffold for CNS drug candidates.[1][2]

-

Enzyme Inhibitors: As demonstrated in the development of STAT3 inhibitors, the azetidine-3-carboxylate core can serve as a central piece to orient aromatic and other binding groups, with the carboxylate often forming a key interaction with the target protein.[7]

-

Antibacterial and Anticancer Agents: The azetidine motif is found in various antibacterial and anticancer compounds, where it contributes to the overall shape and electronic properties required for activity.[1][8]

Safety, Handling, and Storage

While toxicological data for this compound is not extensively documented, data from closely related compounds, such as Methyl azetidine-3-carboxylate hydrochloride, should be used to guide handling procedures.[4]

-

Hazards: Assumed to be a skin, eye, and respiratory irritant based on analogous structures.[4][9] May be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool place.[2] The material is noted to be moisture-sensitive, which could lead to hydrolysis of the ester over time.[4]

Conclusion

This compound is more than just a simple chemical reagent; it is a strategically designed building block that offers a potent combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. Its utility in constructing advanced intermediates for CNS agents, enzyme inhibitors, and other therapeutics underscores the growing importance of strained heterocyclic systems in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable scaffold in their pursuit of novel and effective medicines.

References

- MySkinRecipes.

- Page, B. D. G., et al. (2017). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 60(5), 1828–1847. [Link]

- Google Patents.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- precisionFDA.

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

- ResearchGate.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- ResearchGate. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 100202-39-9|Methyl azetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. GSRS [precision.fda.gov]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

"Methyl 1-Acetyl-3-azetidinecarboxylate" molecular weight

An In-depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate

Executive Summary

This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and pharmaceutical development. Its rigid, strained four-membered azetidine ring, combined with strategic functionalization—an N-acetyl group and a methyl ester—provides a unique conformational scaffold for designing novel bioactive molecules. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance, a representative synthetic pathway, robust analytical characterization protocols, and essential safety and handling procedures. The insights provided herein are grounded in established chemical principles to empower scientists in leveraging this versatile intermediate for advanced research applications.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All quantitative data are summarized for clarity and rapid assessment.

Core Molecular Data

The essential identifiers and molecular metrics for this compound are presented below. These values are critical for stoichiometric calculations, analytical interpretations, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Exact Mass | 157.1671 g/mol | [3] |

| CAS Number | 1353953-76-0 | [1][3] |

| MDL Number | MFCD21098315 | [1] |

Physical and Chemical Characteristics

The physical state, solubility, and stability of the compound dictate its handling, formulation, and reaction compatibility.

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically ≥96-97% | [1][2][3] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane (DCM) | [2] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area within a tightly sealed container | [1][2] |

| Shelf Life | Up to 24 months if stored under recommended conditions | [2] |

Significance in Medicinal Chemistry and Drug Development

The azetidine moiety is a "bioisostere" for various other cyclic and acyclic structures, offering a favorable balance of metabolic stability, rigidity, and aqueous solubility. The title compound, this compound, serves as a valuable and versatile intermediate for several reasons:

-

Scaffold for Complex Synthesis: It is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and in the development of antipsychotic drugs.[1]

-

Bioactive Molecule Construction: The structure is strategically employed to build beta-lactam analogs and other complex nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[1]

-

Modulator and Inhibitor Development: Its reactive ester functionality and the conformational constraint of the azetidine ring make it an ideal starting point for creating novel enzyme inhibitors and receptor modulators.[1] The N-acetyl group provides stability and specific steric and electronic properties compared to an unprotected amine, preventing unwanted side reactions and influencing the molecule's final conformation.

Synthesis and Manufacturing Overview

While multiple proprietary synthesis routes exist, a logical and common approach involves the esterification and subsequent acetylation of the parent azetidine-3-carboxylic acid. This method is efficient and relies on fundamental, well-understood organic chemistry transformations.

Representative Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthesis starting from the commercially available methyl ester hydrochloride salt. This approach is chosen for its high efficiency and use of standard laboratory reagents.

Sources

A Technical Guide to Methyl 1-Acetylazetidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of Methyl 1-Acetylazetidine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Azetidines, as strained four-membered rings, offer unique conformational constraints and reactivity patterns that are highly valued in the design of novel therapeutics.[1] This guide delves into the compound's chemical identity, physicochemical properties, synthetic routes, and core reactivity. Furthermore, it explores its applications as a crucial intermediate in the development of complex pharmaceutical agents, including those targeting the central nervous system.[2] Detailed protocols, data summaries, and workflow visualizations are provided to support researchers and drug development professionals in leveraging this versatile scaffold.

Nomenclature and Chemical Identity

The formal IUPAC name for the topic compound is Methyl 1-acetylazetidine-3-carboxylate . This name precisely describes a four-membered azetidine ring functionalized with a methyl carboxylate group at the 3-position and an acetyl group on the nitrogen atom at the 1-position.

| Identifier | Value |

| IUPAC Name | Methyl 1-acetylazetidine-3-carboxylate |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Canonical SMILES | CC(=O)N1CC(C1)C(=O)OC |

| InChI | InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 |

| InChIKey | YLKCFGVPVCXJSL-UHFFFAOYSA-N |

| CAS Number | 59617-36-0 |

Physicochemical and Safety Properties

While specific experimental data for Methyl 1-Acetylazetidine-3-carboxylate is not extensively published, properties can be inferred from its unacetylated precursor, methyl azetidine-3-carboxylate. The precursor is a colorless liquid, indicating the acetylated form is also likely a liquid or low-melting solid at room temperature.[3]

Table of Estimated and Known Properties:

| Property | Value | Source / Note |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds[3] |

| Boiling Point | Not reported | Precursor boils at 100-102 °C[3] |

| Density | Not reported | Precursor density is 1.072 g/cm³[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | Inferred from related compounds[4] |

Safety and Handling: Safety data for the acetylated compound is not readily available. However, based on the unacetylated hydrochloride salt, caution is warranted.[5] The precursor is classified as harmful if swallowed and causes serious eye irritation.[5][6] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.

Synthesis and Manufacturing

The synthesis of Methyl 1-Acetylazetidine-3-carboxylate typically begins with a commercially available and more stable precursor, such as Methyl azetidine-3-carboxylate hydrochloride.[1][5] The synthetic strategy involves a standard N-acetylation reaction.

Synthetic Workflow: The process involves two main steps: neutralization of the hydrochloride salt to liberate the free secondary amine, followed by acylation with a suitable acetylating agent.

Caption: Synthetic workflow for Methyl 1-acetylazetidine-3-carboxylate.

Experimental Protocol: N-Acetylation of Methyl Azetidine-3-carboxylate

This protocol describes the synthesis starting from the hydrochloride salt.

-

Reaction Setup: To a solution of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Causality: The base (Et₃N) is required to deprotonate the ammonium salt, generating the free secondary amine which is the active nucleophile for the subsequent acylation step. Dichloromethane is a common, non-protic solvent for this type of reaction.

-

-

Acetylation: To the stirred suspension, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Causality: Acetic anhydride is an effective acetylating agent. The reaction is started at a low temperature to control the initial exotherm.

-

-

Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Trustworthiness: This standard aqueous workup removes the water-soluble triethylamine hydrochloride salt and any excess acetic anhydride (which hydrolyzes to acetic acid).

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1-Acetylazetidine-3-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 1-Acetylazetidine-3-carboxylate is governed by the interplay of its functional groups and the inherent strain of the four-membered ring.[7]

Key Reactive Sites:

-

Ester Carbonyl (C3): Susceptible to nucleophilic acyl substitution, allowing for hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

-

Amide Carbonyl (N1): The N-acetyl group is relatively stable but can be cleaved under harsh hydrolytic conditions.

-

α-Proton (C3): The proton on the carbon bearing the ester is acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a key enolate intermediate.[8] This enolate can then react with various electrophiles, enabling functionalization at the C3 position.[8]

-

Ring Strain: The azetidine ring possesses significant angle strain, making it more susceptible to ring-opening reactions than larger rings like pyrrolidine or piperidine, though it is more stable than an aziridine.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 1-Acetyl-3-azetidinecarboxylate [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. methyl azetidine-3-carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cenmed.com [cenmed.com]

"Methyl 1-Acetyl-3-azetidinecarboxylate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-Acetyl-3-azetidinecarboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its rigid, strained four-membered azetidine ring, combined with the reactive acetyl and methyl ester functionalities, makes it a valuable intermediate for constructing complex molecular architectures. This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, as well as enzyme inhibitors and receptor modulators.[1] Its utility lies in the precise three-dimensional orientation it imparts to substituents, enabling chemists to explore chemical space with a high degree of control.

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in drug discovery and development. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative references.

Molecular and Physical Properties

A summary of the fundamental properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| CAS Number | 1353953-76-0 | [2] |

| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | |

| Storage | Store at room temperature in a dry environment | [1] |

Synthetic Strategy and Workflow

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available Azetidine-3-carboxylic acid. The strategy involves:

-

N-Acetylation: Selective acylation of the secondary amine of the azetidine ring to install the acetyl group. This step protects the nitrogen and introduces a key structural motif.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester under acidic conditions. This enhances the compound's utility for further coupling reactions.

The overall workflow is depicted below.

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The protocols described below are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Part 1: Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Rationale: This step involves the nucleophilic attack of the azetidine nitrogen onto the carbonyl carbon of acetic anhydride. A non-nucleophilic base like triethylamine is used to quench the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is initiated at 0°C to control the initial exotherm.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred suspension of Azetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Acetyl-3-azetidinecarboxylic acid, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound via Fischer Esterification

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as both the reactant and the solvent.[4] A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][5] Heating under reflux accelerates this typically slow reaction.[5]

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the crude 1-Acetyl-3-azetidinecarboxylic acid (1.0 eq) in methanol (10-20 fold excess).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.

-

Reaction Progression: Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford the pure this compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Caption: Analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the strained ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~3.75 | Singlet | 3H | O-CH₃ (Ester) |

| H-b | ~2.10 | Singlet | 3H | CO-CH₃ (Amide) |

| H-c | ~3.40 - 3.60 | Multiplet | 1H | CH (Azetidine C3) |

| H-d | ~4.10 - 4.40 | Multiplet | 4H | CH₂ (Azetidine C2, C4) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~172.0 | C =O (Ester) |

| C-2 | ~169.0 | C =O (Amide) |

| C-3 | ~52.5 | O-C H₃ (Ester) |

| C-4, C-5 | ~55.0 - 58.0 | C H₂ (Azetidine C2, C4) |

| C-6 | ~35.0 | C H (Azetidine C3) |

| C-7 | ~22.0 | CO-C H₃ (Amide) |

Note: Due to the conformational rigidity and potential for restricted rotation around the N-acetyl bond, some peaks in both ¹H and ¹³C NMR spectra may appear broadened or as a mixture of rotamers at room temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The carbonyl stretching frequencies are particularly diagnostic.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1650 | Strong | C=O Stretch (Amide, "Amide I band")[6] |

| ~1200-1300 | Strong | C-O Stretch (Ester) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Expected Mass Spectrometry Data (ESI+):

| m/z Value | Ion |

| 158.07 | [M+H]⁺ |

| 180.05 | [M+Na]⁺ |

| 116.06 | [M+H - C₂H₂O]⁺ (Loss of ketene) |

| 98.05 | [M+H - COOCH₃]⁺ (Loss of carbomethoxy group) |

The fragmentation pattern may involve the loss of ketene from the N-acetyl group, a common pathway for acetylated compounds.[7]

Conclusion

This guide has outlined a reliable and reproducible two-step synthesis for this compound from Azetidine-3-carboxylic acid. The detailed protocols for N-acetylation and Fischer esterification are grounded in established chemical principles to ensure high yields and purity. Furthermore, a comprehensive characterization framework using NMR, IR, and MS has been provided to allow for unambiguous confirmation of the final product's structure. The successful synthesis and characterization of this versatile building block pave the way for its application in the development of novel and potent therapeutic agents.

References

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

- The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid.

- American Chemical Society Publications. Synthesis of azetidine-3-carboxylic acid.

- ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Organic Chemistry Portal. Azetidine synthesis.

- National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.

- MySkinRecipes. This compound.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- MDPI. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate.

- ResearchGate. Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety.

- Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- PubMed Central. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling.

- Chemguide. esterification - alcohols and carboxylic acids.

- YouTube. 08.08 Esterification of Carboxylic Acids.

- ResearchGate. Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)....

- Gsrs. 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID.

- Organic Chemistry Portal. Ester synthesis by esterification.

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 1-Acetyl-3-azetidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of Methyl 1-Acetyl-3-azetidinecarboxylate, a key intermediate in pharmaceutical synthesis.[1] In the absence of publicly available experimental spectra, this document synthesizes data from structurally related compounds and established spectroscopic principles to offer a detailed predictive analysis. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. Each section includes a detailed interpretation of the expected spectral features, providing a valuable resource for researchers working with this or similar heterocyclic compounds. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectral data and includes visualizations to clarify structural assignments and experimental workflows.

Introduction: The Significance of this compound

This compound (C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ) is a substituted azetidine derivative.[1] The strained four-membered azetidine ring is a prevalent motif in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. The N-acetyl and methyl ester functionalities of this particular molecule offer versatile handles for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like Chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Triplet | 2H | H-2, H-4 (cis to ester) |

| ~4.0 - 4.2 | Triplet | 2H | H-2, H-4 (trans to ester) |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.6 - 3.8 | Multiplet | 1H | H-3 |

| ~2.10 | Singlet | 3H | -C(O)CH₃ |

Causality Behind Predicted Shifts:

-

Azetidine Ring Protons (H-2, H-4): These protons are adjacent to the nitrogen atom and are deshielded, hence their expected downfield shift. The presence of the electron-withdrawing acetyl group on the nitrogen further enhances this effect. Due to the rigid nature of the four-membered ring, the protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit coupling, leading to complex multiplets. For simplicity, they are represented as triplets, but a more complex pattern is likely. The protons cis and trans to the ester group are expected to be in slightly different chemical environments, potentially leading to two distinct signals.

-

Methine Proton (H-3): This proton is attached to the carbon bearing the ester group and is expected to be a multiplet due to coupling with the adjacent methylene protons of the azetidine ring.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of methyl esters.

-

N-Acetyl Protons (-C(O)CH₃): The protons of the acetyl methyl group are also equivalent and appear as a singlet. This signal is typically found around 2.1 ppm and is a hallmark of the N-acetyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlet peaks for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~169 | C=O (Amide) |

| ~55 | -OCH₃ |

| ~52 | C-2, C-4 |

| ~35 | C-3 |

| ~22 | -C(O)CH₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbons (C=O): The carbonyl carbons of the ester and amide groups are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the oxygen atoms, placing them at the downfield end of the spectrum. Amide carbonyls typically resonate slightly upfield compared to ester carbonyls.

-

Methyl Ester Carbon (-OCH₃): This carbon is attached to an electronegative oxygen atom, resulting in a chemical shift around 55 ppm.

-

Azetidine Ring Carbons (C-2, C-4): These carbons are adjacent to the nitrogen atom and are expected to appear in the range of 50-60 ppm.

-

Methine Carbon (C-3): The carbon bearing the ester group will be deshielded compared to a simple alkane carbon.

-

N-Acetyl Methyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group is typically found in the upfield region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see cross-peaks between the H-3 proton and the H-2/H-4 protons, confirming their vicinal relationship within the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal to its corresponding carbon signal (e.g., the singlet at ~3.75 ppm to the carbon at ~55 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations would include:

-

The methyl protons of the acetyl group (~2.10 ppm) to the amide carbonyl carbon (~169 ppm).

-

The methyl protons of the ester group (~3.75 ppm) to the ester carbonyl carbon (~172 ppm).

-

The H-3 proton to the ester carbonyl carbon.

-

The H-2/H-4 protons to the amide carbonyl carbon.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to determine the number of protons attached to each carbon. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would confirm the assignments of the azetidine CH₂ carbons and the methine CH carbon.[2][3][4][5][6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.[7][8][9][10][11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize acquisition and processing parameters as needed.

-

DEPT Acquisition: Run DEPT-90 and DEPT-135 experiments to aid in carbon multiplicity assignment.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1650 | Strong | C=O stretch (Amide) |

| ~1200 | Strong | C-O stretch (Ester) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

Interpretation of Key Bands:

-

Ester Carbonyl Stretch (~1740 cm⁻¹): This is a characteristic and strong absorption for saturated esters.[12][13][14][15][16]

-

Amide Carbonyl Stretch (~1650 cm⁻¹): The carbonyl of the N-acetyl group is expected to absorb at a lower frequency than the ester carbonyl due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[12][17][18]

-

Ester C-O Stretch (~1200 cm⁻¹): A strong band corresponding to the stretching of the C-O single bond of the ester is also expected.

-

C-H Aliphatic Stretch (2850-3000 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and azetidine ring methylene and methine groups.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) can be used to analyze this compound.

-

Electrospray Ionization (ESI): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 158.1. Adducts with sodium [M+Na]⁺ at m/z 180.1 may also be observed.

-

Electron Ionization (EI): This higher-energy technique will likely lead to fragmentation of the molecule.[1] The molecular ion peak [M]⁺• at m/z 157.1 may be observed, though it might be weak. Key predicted fragment ions are listed in the table below.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Predicted Fragment Ion |

| 126 | [M - OCH₃]⁺ |

| 114 | [M - C(O)CH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Interpretation of Fragmentation Pattern:

-

Loss of the Methoxy Group (m/z 126): Cleavage of the methyl ester can result in the loss of a methoxy radical.

-

Loss of the Acetyl Group (m/z 114): The N-acetyl group can be lost as a ketene or an acetyl radical.

-

Loss of the Carbomethoxy Group (m/z 98): The entire methyl carboxylate group can be cleaved.

-

Acylium Ion (m/z 43): The formation of the acetyl cation is a very common and stable fragment for N-acetylated compounds and is often the base peak in the EI spectrum.

Experimental Protocol for Mass Spectrometry

4.2.1. Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

4.2.2. Electron Ionization (EI-MS)

-

Sample Introduction: For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are separated by their m/z ratio in the mass analyzer.

-

Data Acquisition: The mass spectrum is recorded.

Integrated Spectroscopic Analysis: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data presented in this guide provides a self-consistent picture of the structure of this compound.

-

MS confirms the molecular weight.

-

IR identifies the key functional groups (amide and ester).

-

¹³C NMR reveals the number of unique carbon environments.

-

¹H NMR shows the number of different proton environments and their neighboring protons through coupling patterns.

-

2D NMR experiments definitively link all the pieces together, confirming the connectivity of the atoms within the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify this compound, assess its purity, and proceed with its use in complex synthetic pathways. The experimental protocols outlined herein provide a robust framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable reference for those undertaking the empirical characterization of this important synthetic intermediate.

Visualizations

Diagram 1: Molecular Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Diagram 2: Key HMBC Correlations

Caption: Predicted long-range proton-carbon correlations.

References

- DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

- COSY (COrrelation Spectroscopy). (n.d.). CF NMR CEITEC. [Link]

- Electrospray ionization. (2024, November 26). In Wikipedia. [Link]

- 2D NMR: Homonuclear Correlation Spectroscopy (COSY). (2024, December 5). JoVE. [Link]

- Please explain the principles, advantages, and disadvantages of EI. (n.d.).

- Electron ionization. (2024, November 26). In Wikipedia. [Link]

- Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022, May 8). YouTube. [Link]

- Methyl 1-Acetyl-3-azetidinecarboxyl

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).

- Electrospray Ionization Mass Spectrometry. (n.d.). Mtoz Biolabs. [Link]

- Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. [Link]

- IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. [Link]

- 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. [Link]

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

- Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. [Link]

- Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. [Link]

- Heteronuclear single quantum coherence spectroscopy. (2024, November 26). In Wikipedia. [Link]

- DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

- HSQC Definition. (n.d.). Fiveable. [Link]

- COSY. (n.d.). NMR Core Facility - Columbia University. [Link]

- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]

- Carbonyl - compounds - IR - spectroscopy. (n.d.). Pavia University. [Link]

- Introduction to COSY NMR Spectroscopy. (2012, January 9). YouTube. [Link]

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. [Link]

- 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC. [Link]

- How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. [Link]

- What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. [Link]

- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Taylor & Francis Online. [Link]

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. [Link]

- 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE. [Link]

- ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. [Link]

- 2D HMBC. (2011, January 8). NMR Wiki. [Link]

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. [Link]

- An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (n.d.).

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). ACS Omega. [Link]

- 14.2a IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Acetamide, N-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. GSRS [precision.fda.gov]

- 8. methyl 1-acetyl(3,5-13C2)azolidine-2-carboxylate | C8H13NO3 | CID 21609672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Methyl 1-acetylpyrrolidine-2-carboxylate | C8H13NO3 | CID 550999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 100202-39-9|Methyl azetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 14. ir-spectra.com [ir-spectra.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 1-Acetyl-3-azetidinecarboxylate

Foreword

In the landscape of modern medicinal chemistry and drug development, small, rigid scaffolds are invaluable tools for exploring chemical space and optimizing molecular interactions. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic tractability.[1][2] Its incorporation into molecular design can significantly enhance properties such as metabolic stability and solubility.[2] This guide focuses on a specific, functionalized azetidine derivative: Methyl 1-Acetyl-3-azetidinecarboxylate . By dissecting its constituent functional groups—the N-acetylated azetidine and the methyl ester—we can construct a robust framework for predicting and experimentally determining its solubility and stability profiles. This document is intended for researchers, chemists, and formulation scientists, providing both the theoretical underpinnings and detailed, field-proven protocols required to thoroughly characterize this molecule.

Physicochemical Profile: A Predictive Analysis

Chemical Structure:

The molecule's behavior is dictated by three primary features:

-

The Azetidine Ring: A strained four-membered ring that is generally more stable than an aziridine but susceptible to ring-opening under certain conditions, particularly strong acid.[1][3]

-

The N-Acetyl Group: This electron-withdrawing amide group significantly reduces the basicity of the azetidine nitrogen. Unlike a simple secondary amine, this nitrogen is not readily protonated under typical physiological conditions, which will profoundly impact its solubility and stability.[3]

-

The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[4]

A summary of predicted physicochemical properties is presented below.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₇H₁₁NO₃ | From structure |

| Molecular Weight | 157.17 g/mol | From structure |

| Physical Form | Predicted to be a liquid or low-melting solid | Based on structurally similar compounds like Methyl 1-Boc-azetidine-3-carboxylate. |

| pKa (Conjugate Acid) | Very Low (Predicted < 2) | The N-acetyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair and drastically reducing its basicity compared to unsubstituted azetidine (pKa ~11.29).[3][5] |

| logP (Octanol/Water) | Low to Moderate (Predicted 0.5 - 1.5) | The molecule has both polar (ester, amide) and non-polar (methyl, methylene groups) character, suggesting moderate lipophilicity. |

| Aqueous Solubility | Limited | The lack of a strongly basic center for salt formation and the presence of the ester and acetyl groups suggest that solubility will be limited in neutral aqueous media. |

Solubility Profiling: A Methodological Framework

Understanding the solubility of a compound is a cornerstone of its development, influencing everything from reaction work-ups to bioavailability. The following sections detail the theoretical considerations and provide a gold-standard protocol for its experimental determination.

Theoretical Solubility Considerations

The molecule's structure suggests it will exhibit preferential solubility in polar organic solvents such as ethyl acetate, dichloromethane, acetone, and acetonitrile, owing to the hydrogen bond accepting capabilities of the ester and amide carbonyls. Solubility in protic solvents like ethanol and methanol is also expected to be high. Due to the very low predicted basicity of the acetylated nitrogen, solubility is not expected to increase significantly in acidic aqueous buffers. However, at high pH, the compound will degrade via hydrolysis, leading to an apparent increase in solubility as the more polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the equilibrium (thermodynamic) solubility measurement, which is critical for understanding the intrinsic properties of the compound.

Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile)

-

Scintillation vials or HPLC vials with caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Self-Validation Step: Discard the first portion of the filtrate (e.g., 200 µL) to prevent bias from filter adsorption.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method.

-

Data Reporting: Report the solubility in mg/mL or µg/mL. Visual inspection should confirm that solid material was present in the vial at the end of the experiment.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility protocol.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential liabilities, understanding degradation pathways, and establishing appropriate storage and handling conditions. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under harsh conditions.[6][7]

Predicted Degradation Pathways

The structure of this compound suggests two primary degradation pathways:

-

Hydrolysis (Acidic or Basic): The methyl ester is the most probable site of hydrolysis, yielding the corresponding carboxylic acid (1-Acetyl-azetidine-3-carboxylic acid). This is likely to be the dominant pathway in mild basic and acidic conditions.

-

Ring Opening (Acid-Catalyzed): Due to inherent ring strain, the azetidine ring is susceptible to cleavage under strongly acidic conditions.[3][8] Protonation of the amide carbonyl oxygen can facilitate nucleophilic attack on one of the ring carbons, leading to ring-opened products.

The N-acetyl amide bond is significantly more stable to hydrolysis than the methyl ester and would likely only cleave under very harsh conditions (e.g., concentrated acid or base at high temperatures).

Visualization: Predicted Degradation Pathways

Protocol: Forced Degradation Study (ICH Guideline Approach)